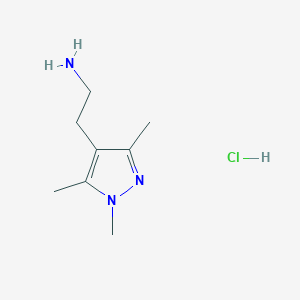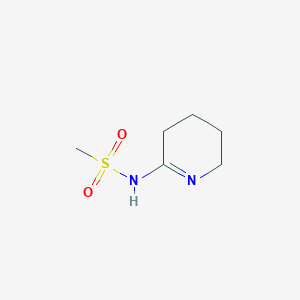![molecular formula C8H12F3NO B1443204 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane CAS No. 1251923-31-5](/img/structure/B1443204.png)
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, also known as 8-Hydroxy-3-azabicyclo[3.2.1]octane-8-trifluoromethyl (8-HATF), is a trifluoromethylated hydroxyazabicyclic compound that has been studied for its potential applications in various scientific fields. 8-HATF has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 8-HATF has been shown to possess a variety of biochemical and physiological effects, making it a potentially valuable compound for laboratory experiments.
Applications De Recherche Scientifique
Radiosynthesis and Preclinical Evaluation for Brain Imaging
A study by Kirjavainen et al. (2018) introduced a novel radiotracer, exo-3-[(6-[18F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane ([18F]NS12137), for positron emission tomography (PET) imaging. This tracer was designed to specifically detect the norepinephrine transporter (NET) in the brain, a target associated with various psychiatric and neurodegenerative diseases. The tracer showed high specificity and enabled clear imaging of NET-rich regions in rat brains, suggesting its potential for clinical applications in understanding and diagnosing brain disorders (Kirjavainen et al., 2018).
Serotonin Receptor Agonists for Gastrointestinal Motility
Suzuki et al. (2001) synthesized derivatives of 8'-substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides to evaluate their serotonin 5-HT4 receptor agonistic activity. Among these, one compound exhibited potent activity and showed promise in enhancing gastrointestinal motility without the adverse effects typical of non-selective serotonin 5-HT4 receptor agonists. This suggests potential therapeutic applications in treating gastrointestinal dysfunctions (Suzuki et al., 2001).
Analgesics Structurally Related to Epibatidine
Barlocco et al. (1998) explored the synthesis and activity of 3,8-diazabicyclo[3.2.1]octanes as analgesics, structurally related to the potent natural analgesic epibatidine. The compounds demonstrated significant analgesic effects in animal models, indicating their potential as novel pain management solutions. The study highlighted one compound, in particular, that showed promising analgesic properties without inducing tolerance or dependence, suggesting an avenue for developing new pain medications (Barlocco et al., 1998).
Muscarinic Receptor Agonists for Cocaine Addiction
Rasmussen et al. (2000) investigated the effects of PTAC, a selective muscarinic receptor ligand, on cocaine self-administration in mice. The compound showed potential in reducing cocaine self-administration rates, suggesting its use in treating cocaine abuse. This study provides insights into the role of muscarinic receptors in addiction and presents a potential pharmacological approach to addiction treatment (Rasmussen et al., 2000).
Propriétés
IUPAC Name |
8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHUTLJPXVTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)


![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)
